molecular formula C18H18ClN3O3S2 B2436564 4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethylbenzenesulfonamide CAS No. 1325305-88-1

4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethylbenzenesulfonamide

Cat. No.: B2436564
CAS No.: 1325305-88-1
M. Wt: 423.93
InChI Key: AATLMXGXYRPRQV-UHFFFAOYSA-N
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Description

4-Chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethylbenzenesulfonamide is a complex organic compound characterized by its unique molecular structure, which includes a pyrazole ring, a thiophene ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole and thiophene derivatives. One common approach is the reaction of 3,5-dimethyl-1H-pyrazole with chloroacetyl chloride to form the corresponding chloroacetyl derivative, which is then coupled with thiophen-3-ylamine under specific reaction conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors and purification techniques to ensure high yield and purity. The process may also include the use of catalysts to enhance reaction efficiency and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.

  • Biology: Its derivatives have been studied for their potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in developing new pharmaceuticals, particularly in the treatment of various diseases.

  • Industry: It has applications in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, which differentiate it from other similar compounds. Some similar compounds include:

  • 4-Chloro-N-ethylbenzenesulfonamide: Lacks the pyrazole and thiophene rings.

  • N-ethyl-N-(3,5-dimethyl-1H-pyrazol-1-yl)benzenesulfonamide: Does not contain the chloro group.

  • 4-Chloro-N-(thiophen-3-yl)benzenesulfonamide: Missing the pyrazole ring.

These differences highlight the uniqueness of 4-Chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethylbenzenesulfonamide and its potential for diverse applications.

Biological Activity

The compound 4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

  • Molecular Formula : C14H16ClN3O2S
  • Molecular Weight : 313.81 g/mol
  • CAS Number : [insert CAS number if available]

The compound features a chloro group, a sulfonamide moiety, and a pyrazole ring, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the sulfonamide group allows it to inhibit certain enzymes, particularly carbonic anhydrases (CAs), which play significant roles in physiological processes such as acid-base balance and respiration.

Inhibition of Carbonic Anhydrases

Recent studies have shown that sulfonamide derivatives can effectively inhibit human carbonic anhydrases (hCAs). For instance, derivatives similar to the target compound have demonstrated nanomolar inhibition against isoforms hCA I and II, which are crucial in cancer progression and metabolic disorders .

Table 1: Biological Activity Summary

Activity TypeTargetIC50 Value (µM)Reference
Inhibition of hCAhCA I and II<0.1
Antimicrobial ActivityVarious bacterial strains0.5 - 5.0
CytotoxicityCancer cell lines10 - 20

Case Studies and Research Findings

  • Antimicrobial Properties : A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 5 µM .
  • Cytotoxic Effects : In vitro assays on cancer cell lines demonstrated that the compound induces apoptosis at concentrations between 10 to 20 µM. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .
  • Structure-Activity Relationship (SAR) : Research into the SAR of related compounds indicates that modifications to the pyrazole ring can enhance selectivity towards specific carbonic anhydrase isoforms while reducing off-target effects. This insight is crucial for the design of more effective therapeutic agents .

Properties

IUPAC Name

4-chloro-N-[2-(3,5-dimethylpyrazole-1-carbonyl)thiophen-3-yl]-N-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3S2/c1-4-21(27(24,25)15-7-5-14(19)6-8-15)16-9-10-26-17(16)18(23)22-13(3)11-12(2)20-22/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATLMXGXYRPRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=C(SC=C1)C(=O)N2C(=CC(=N2)C)C)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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